molecular formula C16H26N2O3S B5045280 N-[4-(dibutylsulfamoyl)phenyl]acetamide

N-[4-(dibutylsulfamoyl)phenyl]acetamide

Cat. No.: B5045280
M. Wt: 326.5 g/mol
InChI Key: YRDNEENPWZJPDS-UHFFFAOYSA-N
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Description

N-[4-(dibutylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C16H26N2O3S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with dibutylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(dibutylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or blocking receptor sites. This interaction can lead to various biological effects, including antibacterial activity and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[4-(dibutylsulfamoyl)phenyl]acetamide is unique due to its specific dibutylsulfamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-4-6-12-18(13-7-5-2)22(20,21)16-10-8-15(9-11-16)17-14(3)19/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDNEENPWZJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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